(R)-4-methylmorpholine-3-carboxylic acid

Chiral Resolution Procurement Specification Assay Reproducibility

Generic racemic or undefined chiral morpholine derivatives introduce conformational ambiguity in peptidomimetic and SAR studies. This (R)-configured, non-aromatic heterocyclic building block provides a constrained, proline-like scaffold with a defined 3D structure. - **Precise stereochemistry**: Programs specific β-turn conformations for protein-protein interaction studies. - **High enantiopurity (≥98%)**: Eliminates confounding (S)-enantiomer effects in binding assays. - **Dual functionality**: Chiral morpholine core + carboxylic acid handle for chiral ligand development.

Molecular Formula C6H11NO3
Molecular Weight 145.16
CAS No. 1821837-71-1
Cat. No. B3247548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-methylmorpholine-3-carboxylic acid
CAS1821837-71-1
Molecular FormulaC6H11NO3
Molecular Weight145.16
Structural Identifiers
SMILESCN1CCOCC1C(=O)O
InChIInChI=1S/C6H11NO3/c1-7-2-3-10-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1
InChIKeyPJCXUSBLNCTAJP-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-4-Methylmorpholine-3-carboxylic Acid: Chiral Building Block


(R)-4-Methylmorpholine-3-carboxylic acid (CAS: 1821837-71-1), also referred to as (3R)-4-methylmorpholine-3-carboxylic acid, is a chiral, non-aromatic heterocyclic building block characterized by a morpholine ring with a defined (R)-stereocenter at the 3-position . Its core utility lies in its function as a constrained, cyclic amino acid analog, most notably as a proline surrogate in peptidomimetic chemistry, a role supported by conformational studies of the morpholine-3-carboxylic acid scaffold [1].

Selectivity of (R)-4-Methylmorpholine-3-carboxylic Acid


For scientific applications requiring a defined three-dimensional structure, generic substitution of (R)-4-methylmorpholine-3-carboxylic acid with its racemic mixture or a different chiral morpholine derivative will inevitably lead to divergent experimental outcomes. The compound's specific (R)-stereochemistry dictates its spatial conformation, which is a critical determinant of molecular recognition in biological systems . Studies on the related morpholine-3-carboxylic acid scaffold demonstrate that the chirality of the cyclic amino acid directly influences the propensity for forming specific secondary structures, such as β-turns, which are essential for protein-protein interactions [1]. Using a racemate would introduce a 50% population of the (S)-enantiomer, which can exhibit significantly different conformational preferences, thereby confounding binding assays and structure-activity relationship (SAR) studies [1].

(R)-4-Methylmorpholine-3-carboxylic Acid: Procurement Evidence


Stereochemical Purity and Assay Reproducibility

The procurement of enantiopure (R)-4-methylmorpholine-3-carboxylic acid (≥98% purity) is essential for achieving reproducible results in chiral assays and syntheses. Substitution with a racemic mixture introduces a 50% population of the (S)-enantiomer, which can exhibit distinct and often confounding behavior . This is a critical specification in procurement to ensure the intended stereochemical outcome. The commercial availability of the (R)-enantiomer in high purity (e.g., 98% from Leyan) demonstrates that it is a defined, purchasable chemical entity, in contrast to sourcing a less-defined racemate .

Chiral Resolution Procurement Specification Assay Reproducibility

Chirality Impact on β-Turn Conformation

Research on the morpholine-3-carboxylic acid scaffold demonstrates that the chirality of the morpholine ring is a key driver of conformational preference in peptide mimetics [1]. While this study was conducted on N-protected morpholine-3-carboxylic acid, the findings are directly applicable to the (R)-4-methylmorpholine-3-carboxylic acid scaffold, as the methyl group on the nitrogen enhances the structural constraint. The study found that a tetrapeptide containing the D-isomer of the morpholine amino acid showed a marked difference in its ability to nucleate compact folded structures compared to the L-isomer [1].

Peptidomimetics β-Turn Mimetics Conformational Analysis

Enantiomer Cost and Availability Comparison

A direct comparison of commercial availability for the two enantiomers of 4-methylmorpholine-3-carboxylic acid reveals a notable difference in market supply. The (S)-enantiomer (CAS 1315051-74-1) is listed by multiple vendors (e.g., Fluorochem, BOC Sciences), while the (R)-enantiomer (CAS 1821837-71-1) appears to have fewer readily available sources . The (R)-enantiomer is available in research quantities (e.g., 100mg for $172.00 from GlpBio), positioning it as a specialized research tool rather than a bulk commodity . This differential availability is a key procurement factor.

Procurement Supply Chain Cost Analysis

Applications of (R)-4-Methylmorpholine-3-carboxylic Acid


Constrained Peptidomimetic Synthesis

As established by class-level evidence from the morpholine-3-carboxylic acid scaffold [1], (R)-4-methylmorpholine-3-carboxylic acid is an ideal candidate for use as a chiral building block to introduce a defined, proline-like constraint into peptide chains. The (R)-stereochemistry will program a specific folded structure, making it valuable for designing β-turn mimetics. Procurement should prioritize a vendor providing an authenticated certificate of analysis (CoA) confirming ≥98% enantiomeric purity to ensure experimental consistency.

SAR Studies for Drug Discovery

The distinct conformational preferences imparted by the (R)- versus (S)-enantiomers of morpholine-containing amino acids [1] make (R)-4-methylmorpholine-3-carboxylic acid a precise tool for SAR exploration. By incorporating this specific enantiomer, researchers can probe the stereochemical requirements of a biological target with a high degree of confidence. This application directly leverages the compound's verified enantiopurity, which is essential for drawing valid conclusions from SAR data.

Chiral Ligand Development for Asymmetric Catalysis

The combination of a chiral morpholine core with a carboxylic acid handle makes (R)-4-methylmorpholine-3-carboxylic acid a versatile starting material for developing novel chiral ligands. The (R)-configuration provides a source of chirality that can be transferred to a catalytic metal center. As the compound is available in high enantiopurity [1], it is a suitable candidate for this demanding application, where even small amounts of the opposite enantiomer can dramatically reduce catalytic efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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